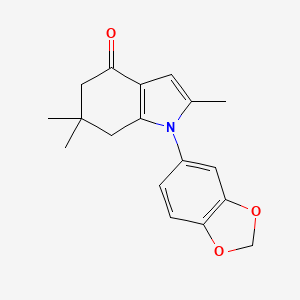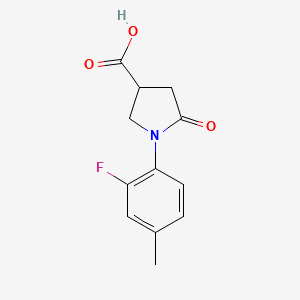
1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-4-methylphenylboronic Acid” is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound “5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide” was synthesized for use as a PET imaging ligand for metabotropic glutamate receptor 2 . Another study reported the synthesis of “N- (2-fluoro-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide” through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methylphenylboronic acid” has been reported with a molecular formula of C7H8BFO2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” were not found, a related compound “2-Fluoro-4-methylphenylboronic acid” has been used in Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-methylphenylboronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 277.8±50.0 °C at 760 mmHg, and a molar refractivity of 38.0±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been investigated for their potential as antibacterial agents. Research shows that compounds with similar structures, such as fluoronaphthyridines and pyridonecarboxylic acids with modifications at specific positions, exhibit significant antibacterial activity both in vitro and in vivo. These studies highlight the importance of the structural moieties in enhancing antibacterial properties, potentially guiding the design of new therapeutic agents targeting resistant bacterial strains (Bouzard et al., 1992); (Egawa et al., 1984).
Cancer Research
In cancer research, analogues of this compound have been synthesized and evaluated for their potential to inhibit specific kinases involved in cancer progression. For instance, derivatives have been developed to target the Aurora kinase, a critical enzyme involved in cell division, indicating a promising approach for cancer therapy. Such compounds exhibit potential for treating various cancers by inhibiting tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).
Fluorescence and Sensing Applications
Derivatives of this compound have been explored for their fluorescent properties, contributing to advancements in sensing technologies. Studies have demonstrated that specific derivatives can serve as efficient fluorophores, offering potential applications in bioimaging, environmental sensing, and diagnostic assays. These compounds' tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics make them valuable for developing new fluorescent materials and sensors (Shi et al., 2016).
Material Science
In material science, the structural features of this compound and its analogues have been utilized to synthesize new polymeric materials with enhanced properties. These materials exhibit promising characteristics such as high thermal stability, solubility in organic solvents, and the ability to form flexible and durable films. Such attributes are crucial for applications in electronics, coatings, and advanced composites, indicating the versatility of these compounds in material development (Hsiao et al., 1999).
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-2-3-10(9(13)4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHLLKSGJDLKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2883711.png)


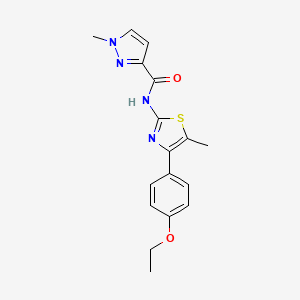

![Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2883723.png)
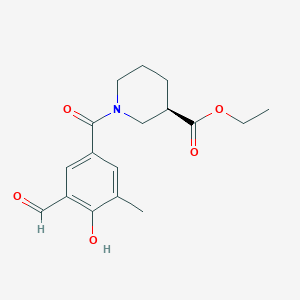

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883727.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2883729.png)
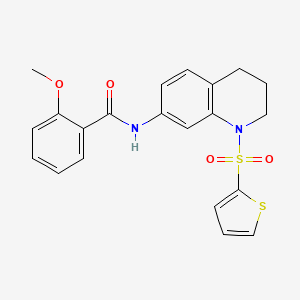
![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)
